molecular formula C7H3F6NO B2788997 2-fluoro-3-(pentafluoroethoxy)pyridine CAS No. 2378503-74-1

2-fluoro-3-(pentafluoroethoxy)pyridine

Cat. No.: B2788997
CAS No.: 2378503-74-1
M. Wt: 231.097
InChI Key: XNOMIYVHRRFEJN-UHFFFAOYSA-N
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Description

2-fluoro-3-(pentafluoroethoxy)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and pentafluoroethoxy groups attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(pentafluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

2-fluoro-3-(pentafluoroethoxy)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Fluorinated pyridines are often used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential use in drug discovery and development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(pentafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-(pentafluoroethoxy)pyridine is unique due to the presence of both a fluorine atom and a pentafluoroethoxy group attached to the pyridine ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-5-4(2-1-3-14-5)15-7(12,13)6(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOMIYVHRRFEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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